Methyl 4-chloro-4-oxobutanoate (CAS 1490-25-1), commonly known as methyl succinyl chloride, is a bifunctional C4 building block featuring both an acyl chloride and a methyl ester. In procurement and process chemistry, it is primarily selected as a chemoselective acylating agent that allows for the precise, unidirectional introduction of a protected succinyl group. Unlike symmetric diacid chlorides or cyclic anhydrides, this compound provides a strict mono-acylation pathway, making it an essential precursor for the synthesis of complex active pharmaceutical ingredients (APIs), functionalized polymers, and siderophore-drug conjugates where precise sequential deprotection and coupling are required [1].
Acylation via acid chloride for amide/ester bond formation
Methyl ester hydrolysis or transesterification reveals free acid
Substituting methyl 4-chloro-4-oxobutanoate with cheaper, more common analogs like succinyl chloride or succinic anhydride introduces severe process liabilities. Succinyl chloride is symmetrically bifunctional, which inevitably leads to uncontrolled di-acylation, cross-linking, or polymerization when reacted with polyamines or diols, destroying target yield [1]. Conversely, while succinic anhydride ensures mono-acylation via ring-opening, it generates a free carboxylic acid that often complicates immediate downstream purification or requires an additional esterification step. Furthermore, succinic anhydride lacks the electrophilic reactivity of an acid chloride, frequently failing to acylate sterically hindered or tertiary alcohols without the addition of aggressive Lewis acid catalysts [2].
Ethyl ester analog (CAS 14794-31-1) may show slower kinetics and lower reported yield due to increased steric bulk
α,β-Unsaturated analog introduces conjugation and diastereomeric complexity not present in the saturated C4 backbone
Free acid form (4-chloro-4-oxobutanoic acid) lacks the acyl chloride; direct sequential derivatization not supported
In the synthesis of steroidal hemisuccinates (e.g., stanozolol derivatives), the direct acylation of sterically hindered or tertiary alcohols using standard succinic anhydride and pyridine base catalysis frequently fails or requires harsh conditions. By utilizing methyl 4-chloro-4-oxobutanoate with 4-dimethylaminopyridine (DMAP), chemists achieve direct, high-yielding acylation of the hindered 17beta-hydroxyl group. Subsequent mild alkaline hydrolysis yields the desired hemisuccinate in only two steps, bypassing the need for complex indirect methods or aggressive bismuth triflate catalysts [1].
| Evidence Dimension | Acylation of hindered steroidal alcohols |
| Target Compound Data | Direct acylation achieved in 2 steps (acylation + mild hydrolysis) without harsh Lewis acids |
| Comparator Or Baseline | Succinic anhydride |
| Quantified Difference | Succinic anhydride fails under standard base catalysis; requires Bi(OTf)3 or multi-step alkoxide generation |
| Conditions | Stanozolol 17beta-hydroxyl acylation with DMAP vs. pyridine |
For API manufacturing involving hindered alcohols, procuring the methyl ester chloride eliminates the need for expensive Lewis acid catalysts and improves overall synthetic efficiency.
When functionalizing poly[2-ethyl-2-oxazoline/ethylene imine] copolymers to introduce amine-reactive side chains, the choice of acylating agent dictates polymer viability. Using a symmetric diacid chloride like succinyl chloride leads to immediate inter- and intra-molecular cross-linking. Procuring methyl 4-chloro-4-oxobutanoate allows for a controlled two-step functionalization: first, the quantitative coupling of the acyl chloride to the polymer backbone to form a methyl ester side-chain, followed by amidation with ethylenediamine (30 equivalents). This strategy successfully yields an amine-side chain activated copolymer without unwanted gelation or cross-linking [1].
| Evidence Dimension | Polymer cross-linking prevention during functionalization |
| Target Compound Data | 100% soluble, linear functionalized copolymer via controlled methyl ester amidation |
| Comparator Or Baseline | Succinyl chloride |
| Quantified Difference | Complete prevention of gelation/cross-linking compared to symmetric diacid chlorides |
| Conditions | Poly[2-ethyl-2-oxazoline/ethylene imine] functionalization |
For materials scientists modifying polymers, this compound guarantees linear side-chain extension without destroying the batch through irreversible cross-linking.
In the multi-step synthesis of artificial tris-catecholate siderophore-aminopenicillin conjugates, precise linker assembly is critical. Reacting the intermediate tripodal amine with methyl succinyl chloride provides the succinate derivative in a highly efficient 75% yield. The terminal methyl ester acts as a built-in protecting group that prevents premature side reactions during purification, and is subsequently hydrolyzed in 6 N HCl to provide the free carboxylate in quantitative (100%) yield for final antibiotic coupling. This built-in protection-deprotection sequence is impossible with succinic anhydride, which would prematurely expose a reactive free carboxylic acid [1].
| Evidence Dimension | Intermediate yield and chemoselectivity in linker assembly |
| Target Compound Data | 75% yield of protected intermediate, 100% yield on subsequent deprotection |
| Comparator Or Baseline | Succinic anhydride (inferred baseline) |
| Quantified Difference | Provides a stable, easily purified methyl ester intermediate rather than a highly polar free acid |
| Conditions | Tripodal amine acylation in CH2Cl2 at 0 °C to rt |
In complex multi-step conjugate synthesis, procuring this reagent provides an automatic protecting group strategy that maximizes intermediate recovery and simplifies purification.
Methyl 4-chloro-4-oxobutanoate is a highly effective reagent for introducing hemisuccinate groups onto sterically hindered tertiary or secondary alcohols in steroid chemistry. Its high electrophilicity overcomes the steric barriers that block succinic anhydride, allowing for efficient API derivatization for immunoassays or prodrug formulation [1].
In polymer chemistry, particularly with polyoxazolines or polyamines, this compound acts as a crucial non-cross-linking linker. It allows the attachment of a protected carboxylate side chain that can later be reacted with diamines or other functional groups without risking the catastrophic gelation associated with symmetric diacid chlorides [2].
For the development of siderophore-antibiotic conjugates, methyl succinyl chloride serves as an effective unidirectional linker. It provides an immediate methyl ester protecting group upon acylation, streamlining the purification of complex tripodal intermediates before final coupling to aminopenicillins [3].
Corrosive